1-(4-Bromoisoindolin-2-yl)ethan-1-one
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Overview
Description
1-(4-Bromoisoindolin-2-yl)ethan-1-one is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom in the structure enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromoisoindolin-2-yl)ethan-1-one typically involves the bromination of isoindoline derivatives. One common method is the reaction of isoindoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromoisoindolin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
Substitution Reactions: Formation of substituted isoindoline derivatives.
Oxidation Reactions: Formation of isoindoline ketones or carboxylic acids.
Reduction Reactions: Formation of isoindoline alcohols.
Scientific Research Applications
1-(4-Bromoisoindolin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromoisoindolin-2-yl)ethan-1-one involves its interaction with various molecular targets. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-1H-indol-3-yl)ethanone
- 1-(4-Bromopyridin-2-yl)ethanone
- 1-(4-Methyl-1H-indol-3-yl)ethanone
Uniqueness
1-(4-Bromoisoindolin-2-yl)ethan-1-one is unique due to its specific structural features, including the presence of a bromine atom and the isoindoline core. These features contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-(4-bromo-1,3-dihydroisoindol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(13)12-5-8-3-2-4-10(11)9(8)6-12/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFFPTKWUMYUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(C1)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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